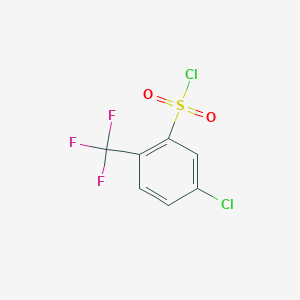

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

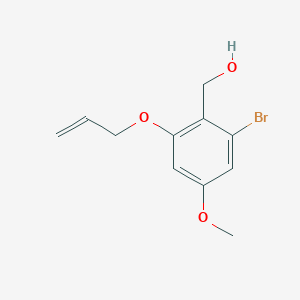

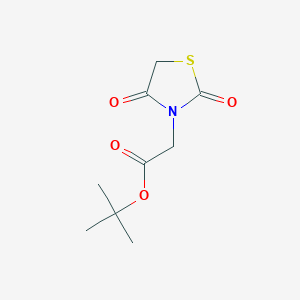

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is an organic compound . It is a part of the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It is a solid compound .

Molecular Structure Analysis

The empirical formula of 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is C7H3Cl2F3O2S and its molecular weight is 279.06 . The SMILES string representation of the molecule is FC(F)(F)c1ccc(Cl)c(c1)S(Cl)(=O)=O .Physical And Chemical Properties Analysis

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is a clear colorless to yellow liquid . It has a refractive index of n20/D 1.503 (lit.) and a density of 1.585 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis of Antileishmanial Agents

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride has been utilized in the synthesis of desnitro analogues of 4-chloro-3,5-dinitrobenzotrifluoride (chloralin), which are effective against Leishmania donovani, a parasite causing leishmaniasis. These analogues showed promising activity in vitro and were tested in a hamster model against the Khartoum strain of L. donovani (Pitzer, Werbovetz, Brendle, & Scovill, 1998).

Key Building Block in Agrochemical Synthesis

The compound is a key building block in the synthesis of penoxsulam, an agrochemical. A convenient and efficient three-step synthesis process was developed, highlighting its significance in the creation of agricultural products (Huang, Zheng, Cui, Xu, Yang, & Xu, 2019).

Crystal and Molecular-Electronic Structure Studies

It's used in the synthesis of structural isomers for studying their crystal and molecular-electronic structures. These studies contribute to understanding the kinetic and stereochemical properties of such compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Synthesis of Heterocyclic Compounds

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is involved in the synthesis of heterocyclic compounds, which are vital for the development of various pharmaceuticals and chemicals (Hamer & Lira, 1972).

Large-Scale Preparation in Drug Synthesis

This chemical is crucial in the large-scale preparation of compounds used in the synthesis of several drug candidates, demonstrating its utility in pharmaceutical manufacturing processes (Meckler & Herr, 2012).

Kinetic Studies in Organic Chemistry

The compound has been studied for its role in substitution reactions under phase-transfer catalysis, providing insights into kinetic profiles and reaction mechanisms in organic chemistry (Durantini, Chiacchiera, & Silber, 1993).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

properties

IUPAC Name |

5-chloro-2-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2S/c8-4-1-2-5(7(10,11)12)6(3-4)15(9,13)14/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJQWHLNRYBMOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

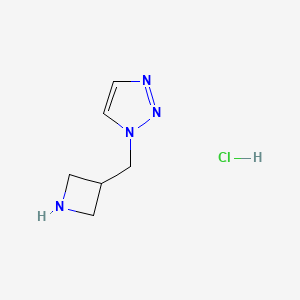

![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1380885.png)

![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1380894.png)

![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)